(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate
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Overview
Description
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate is a chemical compound known for its unique reactivity and applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an oxo group, and a trifluoromethanesulfonate group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate typically involves the reaction of (2R)-1-chloro-1-oxopropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The oxo group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding substituted products (e.g., amides, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate involves its reactivity with nucleophiles and electrophiles. The trifluoromethanesulfonate group is a strong leaving group, facilitating substitution reactions. The chloro and oxo groups provide sites for further chemical modifications, enabling the compound to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-Chloro-1-oxopropan-2-yl methanesulfonate
- (2R)-1-Chloro-1-oxopropan-2-yl benzenesulfonate
- (2R)-1-Chloro-1-oxopropan-2-yl toluenesulfonate
Uniqueness
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications where robust and efficient reagents are required.
Properties
CAS No. |
685141-33-7 |
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Molecular Formula |
C4H4ClF3O4S |
Molecular Weight |
240.59 g/mol |
IUPAC Name |
[(2R)-1-chloro-1-oxopropan-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C4H4ClF3O4S/c1-2(3(5)9)12-13(10,11)4(6,7)8/h2H,1H3/t2-/m1/s1 |
InChI Key |
WCOXICVIDLECDN-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)Cl)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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